2,3,4-Trihydroxydiphenylmethane chemical structure and properties
2,3,4-Trihydroxydiphenylmethane chemical structure and properties
An In-depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trihydroxydiphenylmethane, also known by its IUPAC name 4-benzylbenzene-1,2,3-triol, is a polyhydroxylated aromatic compound belonging to the diphenylmethane family.[1] Its structure, featuring a pyrogallol moiety attached to a benzyl group, makes it a subject of interest for its potential biological activities, particularly as an antioxidant and antimicrobial agent.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and its known biological significance. The strategic arrangement of its three hydroxyl groups on a single aromatic ring suggests enhanced electron-donating capacity and potent radical scavenging capabilities compared to other hydroxylated diphenylmethane isomers.[1] This document serves as a foundational resource for researchers exploring its applications in medicinal chemistry, pharmacology, and materials science.
Core Compound Profile: Structure and Nomenclature
2,3,4-Trihydroxydiphenylmethane (THDM) is structurally characterized by a methylene bridge (-CH₂) linking two benzene rings.[1] One of these rings is unsubstituted (a benzyl group), while the other is substituted with three hydroxyl (-OH) groups at the 2, 3, and 4 positions. This specific substitution pattern, forming a pyrogallol substructure, is critical to its chemical reactivity and biological activity.
-
IUPAC Name: 4-benzylbenzene-1,2,3-triol[1]
The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors, contributing to its solubility and interaction with biological macromolecules.[1]
Chemical Structure:
Caption: Chemical structure of 4-benzylbenzene-1,2,3-triol.
Physicochemical Properties
The physical and chemical properties of 2,3,4-Trihydroxydiphenylmethane are summarized in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and biological assays.
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange powder or crystal | [2][3] |
| Melting Point | 94.0 to 98.0 °C | [2][3] |
| Boiling Point | 255 °C at 12 mmHg | [2][3] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2][3] |
| pKa (Predicted) | 9.70 ± 0.15 | [2] |
| Flash Point | 114.825 °C | [2] |
| Vapor Pressure | 0.006 mmHg at 25 °C | [2] |
Synthesis and Characterization
The synthesis of 2,3,4-Trihydroxydiphenylmethane can be approached through several routes, with Friedel-Crafts-type reactions being a primary method.[4][5] A plausible and efficient approach involves the benzylation of pyrogallol (1,2,3-trihydroxybenzene). To prevent side reactions and protect the highly reactive hydroxyl groups, they are often protected prior to the electrophilic aromatic substitution.
Proposed Synthesis Protocol: Benzylation of Pyrogallol
This protocol outlines a two-step process: protection of the hydroxyl groups of pyrogallol, followed by a Friedel-Crafts benzylation, and subsequent deprotection.
Step 1: Protection of Pyrogallol
-
Rationale: The hydroxyl groups of pyrogallol are highly activating and can lead to polysubstitution or oxidation under Friedel-Crafts conditions. Protection, for instance as methoxy ethers, moderates reactivity and directs the substitution.
-
Procedure:
-
Dissolve pyrogallol (1 eq.) in a suitable solvent like acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃, 3.3 eq.), to the solution.
-
Add a methylating agent, like dimethyl sulfate or methyl iodide (3.3 eq.), dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract the product (1,2,3-trimethoxybenzene) with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.
-
Step 2: Friedel-Crafts Benzylation and Deprotection
-
Rationale: A Lewis acid catalyst activates the benzylating agent (benzyl chloride) to generate an electrophile that attacks the electron-rich trimethoxybenzene ring.[4][6] Subsequent demethylation is required to yield the final trihydroxy product.
-
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene (1 eq.) in an inert solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), portion-wise.[6]
-
Add benzyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice-cold dilute HCl.
-
Extract the organic layer, wash, dry, and concentrate.
-
For deprotection, dissolve the crude product in dichloromethane and treat with a strong Lewis acid like boron tribromide (BBr₃) at a low temperature (-78 °C), followed by slow warming to room temperature.
-
Quench the reaction with methanol and then water.
-
Extract the final product, 2,3,4-Trihydroxydiphenylmethane, and purify using silica gel column chromatography.
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Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 2,3,4-Trihydroxydiphenylmethane.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[7][8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a characteristic singlet for the methylene bridge protons, and broad singlets for the hydroxyl protons.
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¹³C NMR: The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the structure, including the methylene carbon and the hydroxyl-substituted aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.23 g/mol .[1][2]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching) and peaks in the aromatic region (C=C and C-H stretching).
Biological Significance and Potential Applications
As a polyphenol, 2,3,4-Trihydroxydiphenylmethane is predicted to have significant biological activities, primarily stemming from its antioxidant properties.[1][10][11]
Antioxidant Activity
Polyphenolic compounds are potent antioxidants capable of neutralizing harmful reactive oxygen species (ROS).[10][11][12] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby stabilizing the radical and terminating oxidative chain reactions.[12][13][14] The resulting phenoxyl radical on the 2,3,4-Trihydroxydiphenylmethane molecule is stabilized by resonance across the aromatic ring.[13] The 2,3,4-trihydroxy configuration is particularly effective as it concentrates electron-donating capacity, enhancing its radical scavenging ability.[1]
Caption: Antioxidant mechanism via free radical scavenging.
Antimicrobial Properties
Studies on related polyhydroxylated diphenylmethanes and pyrogallol derivatives suggest potential antimicrobial activity.[1] For instance, 4-benzylpyrogallol has shown activity against Xanthomonas citri, the bacterium responsible for citrus canker.[1] The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This makes 2,3,4-Trihydroxydiphenylmethane a candidate for investigation in developing new antimicrobial agents for agricultural or pharmaceutical use.[1]
Safety and Handling
As with all phenolic compounds, 2,3,4-Trihydroxydiphenylmethane should be handled with appropriate safety precautions. It is listed as causing skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dark, and dry place, preferably below 15°C.[3]
Conclusion
2,3,4-Trihydroxydiphenylmethane is a polyphenolic compound with a well-defined structure and promising, albeit underexplored, biological potential. Its pyrogallol moiety is a key feature that imparts significant antioxidant capabilities. The synthetic routes, while requiring careful control of reactivity, are accessible through established organic chemistry principles like the Friedel-Crafts reaction. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate this compound for applications in drug discovery, particularly in the fields of antioxidants and antimicrobials. Future research should focus on in-depth biological evaluations to validate its therapeutic potential.
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